Comparative Purity, Cost, and Procurement Advantage of 2,1,3-Benzoxadiazole-4-sulfonamide
The unsubstituted 2,1,3-Benzoxadiazole-4-sulfonamide offers significant procurement advantages over its functionalized derivatives, including higher available purity, lower cost, and faster availability. The parent compound is routinely stocked by major suppliers at 97% purity . In contrast, highly functionalized analogs like DBD-NCS (a specialized HPLC labeling reagent) are often only available at lower purities or require extended lead times (8-12 weeks) and are priced at a premium (e.g., ~$422 for 100 mg of DBD-NCS) . This difference in commercial availability and cost reflects the additional synthetic steps and handling challenges (e.g., heat sensitivity) of the functionalized reagents .
| Evidence Dimension | Commercial Availability and Purity |
|---|---|
| Target Compound Data | Purity: ≥95% to 97%; Price: ~£150 per gram; Availability: In stock with 1-2 week lead time |
| Comparator Or Baseline | DBD-NCS (4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole): Purity: Not explicitly specified; Price: ~$422.90 per 100 mg; Availability: 8-12 week lead time; DBD-H (7-Hydrazino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide): Purity: 98%; DAABD-Cl: Purity: 97% |
| Quantified Difference | At least a 4-fold cost advantage per gram for the parent compound; significantly reduced procurement lead time (1-2 weeks vs. 8-12 weeks) |
| Conditions | Comparison based on data from Apollo Scientific, AK Scientific, ChemScene, Aladdin Scientific, and Aaronchem.com. |
Why This Matters
For laboratories synthesizing novel benzoxadiazole-based probes or building compound libraries, the parent sulfonamide is the most cost-effective and readily available starting material, enabling faster and more economical research iterations.
